6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties . The unique structure of this compound allows it to interact with DNA and proteins, making it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to form the indoloquinoxaline core. Subsequent functionalization with chloroacetic acid and phenylamino thioxomethyl hydrazide introduces the desired substituents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the indole or quinoxaline rings.
Cyclization: The compound can undergo cyclization reactions to form polycyclic structures.
Common reagents used in these reactions include dimethyl sulfate, sodium perchlorate, and hydrobromic acid . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Acts as a DNA intercalating agent, disrupting DNA replication and transcription processes.
Medicine: Investigated for its anticancer and antiviral properties, showing potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide involves DNA intercalation . The compound inserts itself between DNA base pairs, disrupting the helical structure and interfering with essential processes like DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with proteins involved in multidrug resistance, modulating their activity and enhancing the efficacy of other therapeutic agents .
Comparison with Similar Compounds
Similar compounds to 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-((phenylamino)thioxomethyl)hydrazide include:
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its anticancer properties.
NCA0424: A 6H-indolo(2,3-b)quinoxaline derivative with strong DNA binding affinity and anticancer activity.
B-220: Another derivative with significant multidrug resistance modulating activity.
The uniqueness of this compound lies in its specific substituents, which enhance its pharmacological properties and make it a versatile compound for various applications .
Properties
CAS No. |
109322-11-4 |
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Molecular Formula |
C23H17ClN6OS |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-10-11-17-18(12-14)26-21-16-8-4-5-9-19(16)30(22(21)27-17)13-20(31)28-29-23(32)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI Key |
KCNWDGMGUHWQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
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